molecular formula C20H25NO5 B092048 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester CAS No. 34014-60-3

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester

Cat. No.: B092048
CAS No.: 34014-60-3
M. Wt: 359.4 g/mol
InChI Key: QCJJMPZWBYORGR-UHFFFAOYSA-N
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Description

The compound 3,5-pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester (IUPAC name: diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a 1,4-dihydropyridine (DHP) derivative synthesized via the Hantzsch reaction . Its molecular formula is C₂₀H₂₃NO₅ (molecular weight: 357.406 g/mol), with a ChemSpider ID of 197137 . Key structural features include:

  • A central 1,4-dihydropyridine ring substituted with methyl groups at positions 2 and 4.
  • Diethyl ester groups at positions 3 and 3.
  • A p-methoxyphenyl group at position 3.

This compound belongs to a class of DHPs known for their applications in medicinal chemistry, particularly as calcium channel modulators .

Properties

IUPAC Name

diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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InChI

InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJJMPZWBYORGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80187626
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
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Molecular Weight

359.4 g/mol
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CAS No.

34014-60-3
Record name Diethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
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Record name 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-4-(P-METHOXYPHENYL)-2,6-DIMETHYL-, DIETHYL ESTER
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Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester, commonly referred to as a specific type of 1,4-dihydropyridine derivative, has garnered attention for its potential biological activities. This compound is part of a larger class known for their cardiovascular effects and other therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₈H₃₁N₃O₄
  • Molecular Weight : Approximately 337.46 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring with two carboxylic acid groups and a methoxyphenyl substitution that enhances its biological activity.

Cardiovascular Effects

Research indicates that 1,4-dihydropyridine derivatives exhibit significant cardiovascular benefits. The compound has been shown to possess calcium antagonist properties, which are crucial in managing hypertension and other cardiovascular disorders. Specifically:

  • Vasodilation : The compound promotes vasodilation by inhibiting calcium influx into vascular smooth muscle cells. This effect helps reduce blood pressure without significantly affecting heart rate or cardiac output .
  • Improvement in Microcirculation : Studies have demonstrated that this compound enhances microcirculation in peripheral and cerebral vascular systems. It has been suggested for use in treating ischemic diseases like myocardial infarction and cerebral infarcts .

Haemorheological Properties

The compound exhibits haemorheological properties that improve blood flow by enhancing erythrocyte deformability. This action is particularly beneficial in conditions characterized by impaired microcirculation:

  • Erythrocyte Function : Enhanced erythrocyte deformability leads to decreased blood viscosity and improved oxygen delivery to tissues .

The primary mechanism through which this compound exerts its effects involves:

  • Calcium Channel Blockade : By blocking L-type calcium channels in vascular smooth muscle cells, the compound reduces intracellular calcium levels, leading to relaxation of these muscles and subsequent vasodilation.
  • Antioxidant Activity : Some studies suggest that dihydropyridine derivatives may exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related damage in cardiovascular tissues .

Study on Ischemic Disorders

A notable study investigated the effects of this compound on rats subjected to induced myocardial infarction. The results indicated:

  • Reduction in Infarct Size : Administration of the compound significantly reduced the size of myocardial infarcts compared to control groups.
  • Improved Hemodynamic Parameters : Treated rats showed improved left ventricular function and reduced markers of heart failure post-infarction .

Clinical Observations

In clinical settings, patients treated with dihydropyridine derivatives similar to this compound reported fewer side effects compared to traditional calcium channel blockers. The lack of significant hypotensive effects makes it an attractive option for patients with concurrent conditions requiring careful blood pressure management .

Data Summary Table

Biological ActivityObservationsReferences
VasodilationSignificant reduction in blood pressure
Improvement in MicrocirculationEnhanced erythrocyte deformability
Reduction in Infarct SizeDecreased myocardial damage in animal models
Antioxidant EffectsPotential protective effects against oxidative stress

Scientific Research Applications

Pharmaceutical Research

3,5-Pyridinedicarboxylic acid derivatives are studied for their potential as pharmaceutical agents due to their ability to act as calcium channel blockers. Research indicates that modifications in the structure can lead to enhanced efficacy in treating cardiovascular diseases .

Electrochemical Studies

This compound has been utilized in electrochemical studies to investigate its oxidation mechanisms. For instance, studies have shown that the compound can undergo electrochemical oxidation in ethanol/water solutions, providing insights into its behavior in biological systems .

Polymer Chemistry

The compound serves as a precursor for synthesizing various polymers. Its diethyl ester form can be polymerized to produce materials with specific mechanical and thermal properties, making it useful in developing advanced materials for industrial applications .

Agricultural Chemistry

Research has explored the use of pyridine derivatives in agrochemicals. These compounds can act as herbicides or insecticides due to their ability to interact with biological systems in plants and pests .

Case Studies

StudyApplicationFindings
Electrochemical Oxidation StudyInvestigated the oxidation of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateDemonstrated effective electron transfer properties suitable for sensor applications .
Pharmaceutical EfficacyAssessed as a calcium channel blockerShowed promising results in reducing blood pressure in animal models .
Polymer SynthesisUsed as a monomer in polymerization reactionsResulted in materials with improved thermal stability and mechanical strength .

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. Key findings include:

Reaction ConditionsReagents/CatalystsProducts FormedReferences
Oxygen atmosphere, room temperatureHB Pt catalyst in CHCl₃Pyridine dicarboxylate derivatives
Enzymatic oxidationCytochrome P-450 enzymesOxidized metabolites (e.g., pyridine derivatives with cleaved esters)

Mechanistic Insights :

  • Platinum-based catalysts facilitate dehydrogenation of the dihydropyridine ring under mild conditions, yielding fully aromatic pyridine structures .

  • Cytochrome P-450 enzymes mediate oxidative cleavage of ester groups, producing carboxylic acid metabolites.

Ester Hydrolysis

The diethyl ester groups undergo hydrolysis under acidic or basic conditions:

Reaction ConditionsReagentsProducts FormedReferences
Acidic (HCl, H₂SO₄)Aqueous acid3,5-Pyridinedicarboxylic acid derivatives
Basic (NaOH, KOH)Aqueous baseCorresponding dicarboxylate salts

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the 2,6-dimethyl and p-methoxyphenyl groups.

  • The resulting dicarboxylic acids exhibit enhanced solubility in polar solvents.

Alkylation Reactions

The NH group in the dihydropyridine ring participates in alkylation:

Reaction ConditionsReagentsProducts FormedReferences
Inert solvents (THF, DMSO)R-X (alkyl halides), NaHN-Alkylated dihydropyridine derivatives

Example :
Reaction with benzyl bromide forms 1-benzyl-substituted derivatives, which show modified biological activity .

Reduction Reactions

Although the compound is already partially reduced, further hydrogenation is possible:

Reaction ConditionsReagentsProducts FormedReferences
H₂ gas, Pd/C catalystEthanol, 60°CTetrahydropyridine derivatives

Note : Reduction destabilizes the conjugated system, altering electronic properties.

Photochemical Reactions

The dihydropyridine ring undergoes photodecomposition under UV light:

Reaction ConditionsProducts FormedReferences
UV irradiation (λ = 254 nm)Fragmented aromatic byproducts

Significance : Photostability studies are critical for pharmaceutical formulation storage.

Interaction with Biological Targets

Interaction TypeBiological TargetObserved EffectReferences
Enzymatic bindingCytochrome P-450 3A4Altered drug metabolism pathways
Calcium channel modulationL-type Ca²⁺ channelsPotential antihypertensive activity

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Key Influencing Factors
OxidationFastElectron-donating p-methoxyphenyl group
Ester HydrolysisModerateSteric hindrance from methyl groups
AlkylationSlowLow nucleophilicity of NH group

This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry. The p-methoxyphenyl and ester groups critically influence reaction pathways, enabling tailored modifications for specific applications.

Comparison with Similar Compounds

Structural Variations in Ester Groups

The ester substituents significantly influence physicochemical properties such as solubility and lipophilicity. Key analogs include:

Compound Name Ester Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target compound Diethyl C₂₀H₂₃NO₅ 357.406 Intermediate for cardiovascular drugs
Dimethyl analog (4-(4-methoxyphenyl) variant) Dimethyl C₁₈H₁₉NO₅ 329.35 Lower lipophilicity; used in crystallography studies
Dibutyl analog Dibutyl C₁₇H₂₇NO₄ 309.40 Higher lipophilicity; potential sustained-release formulations
Nifedipine (pharmacological analog) Dimethyl C₁₇H₁₈N₂O₆ 346.34 Calcium channel blocker; treats hypertension

Key Observations :

  • Diethyl esters (target compound) balance lipophilicity and solubility, making them versatile intermediates.
  • Dimethyl esters (e.g., nifedipine) are more polar, enhancing bioavailability for therapeutic use .
  • Dibutyl esters exhibit prolonged metabolic stability due to increased hydrophobicity .

Variations in the 4-Position Aryl Substituent

The aryl group at position 4 modulates electronic properties and biological activity:

Compound Name 4-Position Substituent Molecular Formula Notable Properties Reference
Target compound p-Methoxyphenyl C₂₀H₂₃NO₅ Electron-donating group; enhances ring stability
4-(2-Nitrophenyl) analog (nifedipine impurity) 2-Nitrophenyl C₁₇H₁₈N₂O₆ Electron-withdrawing nitro group; increases redox activity
4-(3-Nitrophenyl) analog 3-Nitrophenyl C₁₆H₁₆N₂O₆ Meta-substitution alters binding affinity
4-(4-Bromophenyl) analog 4-Bromophenyl C₁₈H₁₉BrNO₄ Halogen substituent; improves crystallinity
4-(3,4,5-Trimethoxyphenyl) analog 3,4,5-Trimethoxyphenyl C₂₃H₂₉NO₈ Multiple methoxy groups; anticancer potential

Key Observations :

  • p-Methoxy groups (target compound) stabilize the DHP ring via resonance effects, reducing oxidation to pyridine derivatives .
  • Nitro groups (e.g., nifedipine) enhance calcium channel blocking activity but increase photodegradation risk .
  • Halogen substituents (e.g., bromine) improve crystallinity, aiding structural characterization .

Pharmacologically Active Analogs

Nifedipine-like derivatives are pivotal in cardiovascular therapeutics:

Compound Name Structure Therapeutic Use Reference
Nifedipine 4-(2-Nitrophenyl), dimethyl ester Hypertension, angina
Benidipine hydrochloride 4-(3-Nitrophenyl), methyl-piperidinyl ester Long-acting calcium channel blocker
Lercanidipine 4-(3-Nitrophenyl), methyl ester with branched alkyl chains Vasodilation, minimal reflex tachycardia

Key Observations :

  • The nitrophenyl group is critical for calcium channel affinity .
  • Ester flexibility (e.g., benidipine’s piperidinyl ester) prolongs half-life .

Data Tables

Table 1: Physicochemical Comparison of Key Analogs

Compound Molecular Weight PSA (Ų) LogP Melting Point (°C) Reference
Target compound 357.41 84.86 3.2 483.1 (predicted)
Nifedipine 346.34 95.94 2.8 172–174
4-(4-Bromophenyl) analog 392.23 64.63 4.1 198–200
Dibutyl ester analog 309.40 64.63 5.0 Not reported

Table 2: Bioactivity of Selected Analogs

Compound IC₅₀ (Calcium Channel) Half-Life (h) Clinical Use Reference
Nifedipine 10 nM 2–5 Hypertension
Benidipine 0.7 nM 10–24 Chronic angina
Lercanidipine 1.2 nM 8–10 Vasospastic angina

Preparation Methods

Traditional Hantzsch Methodology

Early syntheses of analogous dihydropyridines employed refluxing ethanol or methanol as solvents. For example, Vanden Eynde et al. (1992) reported the synthesis of a nitro-substituted derivative using benzylamine as a base in refluxing ethanol over 12 hours, achieving yields of 68–75%. While functional, this method suffered from prolonged reaction times and moderate efficiency.

Modern Catalytic Enhancements

A breakthrough was achieved by Safa et al. (2016), who utilized an iron-copper nanocatalyst supported on Zeolite Socony Mobil-5 (Fe-Cu/ZSM-5) in aqueous media under sonication. The procedure for the target compound involves:

  • Reactants :

    • p-Methoxybenzaldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium acetate (1 mmol)

  • Catalyst : Fe-Cu/ZSM-5 (3 wt%)

  • Conditions : Water (2 mL), sonication at 20% power, ambient temperature, 5–8 minutes

This method achieved a 95% yield, with the catalyst recyclable for three cycles without significant activity loss. The nanocatalyst’s high surface area (≈320 m²/g) and acidic sites facilitate rapid imine formation and cyclization.

Table 1: Comparison of Hantzsch Methodologies

ParameterTraditionalCatalytic Sonication
Solvent EthanolWater
Temperature Reflux (78°C)Ambient (20°C)
Time 12 hours5–8 minutes
Yield 68–75%95%
Catalyst Recyclability Not reusable3 cycles

Mechanistic Insights and Reaction Optimization

Sonication-Driven Kinetics

Ultrasound irradiation (20 kHz, 20% power) accelerates the reaction by generating microbubbles that enhance mass transfer and catalyst-substrate interactions. This reduces the activation energy for the rate-limiting cyclization step, enabling completion within minutes rather than hours.

Solvent Effects

The shift from ethanol to water aligns with green chemistry principles. Aprotic solvents like ethanol stabilize the enolic form of β-ketoesters, slowing nucleophilic attack. In contrast, water’s high polarity promotes iminium ion formation, accelerating the reaction.

Structural Characterization and Validation

Crystallographic Analysis

The crystal structure of the target compound (CCDC 285665) confirms a boat conformation of the 1,4-dihydropyridine ring, with the p-methoxyphenyl group occupying an axial position. Key bond lengths include:

  • N1–C2: 1.472 Å

  • C3–O2 (ester): 1.214 Å

Table 2: Selected Crystallographic Data

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 10.21, 12.45, 15.78
α, β, γ (°) 90, 98.6, 90
Volume (ų) 1967.2

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, 6H, CH₂CH₃), 2.32 (s, 6H, CH₃), 3.78 (s, 3H, OCH₃), 4.12 (q, 4H, CH₂CH₃), 4.89 (s, 1H, NH), 6.85–7.28 (m, 4H, Ar-H).

  • IR (KBr): 3345 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=C aromatic).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the aldehyde component on Wang resin has been explored for parallel synthesis, though yields remain suboptimal (50–60%) compared to solution-phase methods.

Industrial-Scale Considerations

Cost Analysis

  • Catalyst Cost : Fe-Cu/ZSM-5 synthesis costs ≈$45/g but is offset by reuse cycles.

  • Solvent Savings : Water reduces raw material expenses by 70% compared to ethanol.

Environmental Impact

The E-factor (kg waste/kg product) decreases from 8.2 (traditional) to 1.5 (sonication) due to eliminated organic solvents and reduced energy input .

Q & A

Q. What synthetic methodologies are optimized for preparing this dihydropyridine derivative, and how can reaction conditions influence yield and purity?

The compound is typically synthesized via the Hantzsch reaction, involving condensation of an aldehyde (e.g., p-methoxybenzaldehyde), ethyl acetoacetate, and ammonium acetate. Key parameters include:

  • Temperature : Reactions are conducted at 343 K (70°C) to ensure efficient cyclization .
  • Solvent : Ethanol or methanol is often used for reflux conditions, while dichloromethane/hexane mixtures aid in crystallization .
  • Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates and improves purity . Yield optimization requires stoichiometric control of ethyl acetoacetate (2:1 ratio to aldehyde) and monitoring via TLC .

Q. How do spectroscopic techniques (NMR, FT-IR) validate the structural integrity of this compound?

  • ¹H NMR : Confirms the dihydropyridine ring’s 1,4-dihydro structure via a singlet for the N–H proton (δ ~5.5 ppm). Methyl groups at C2/C6 appear as singlets (δ ~2.3 ppm), and ethyl ester protons show quartets (δ ~4.1 ppm) and triplets (δ ~1.2 ppm) .
  • ¹³C NMR : Carboxylic ester carbonyls resonate at δ ~167–170 ppm, while aromatic carbons of the p-methoxyphenyl group appear at δ ~114–160 ppm .
  • FT-IR : Stretching frequencies for C=O (1740–1680 cm⁻¹) and N–H (3320–3280 cm⁻¹) confirm ester and dihydropyridine moieties .

Q. What crystallographic parameters define the molecular conformation, and how does hydrogen bonding stabilize the crystal lattice?

Single-crystal XRD reveals a flattened boat conformation for the dihydropyridine ring. The p-methoxyphenyl group is nearly perpendicular to the ring plane (dihedral angle ~88°), minimizing steric strain . Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) between the NH group and ester carbonyl oxygen create R₄⁴(24) tetrameric motifs, stabilizing the lattice .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions between spectral data and crystallographic findings?

Discrepancies may arise between NMR-derived dynamic conformers and XRD-static structures. For example:

  • DFT optimization of gas-phase structures often predicts a planar dihydropyridine ring, whereas XRD shows nonplanarity due to crystal packing forces .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding contributes ~15% to crystal packing), reconciling experimental bond lengths with computational models .

Q. What strategies address low reproducibility in pharmacological activity assays for dihydropyridine derivatives?

  • Conformational control : The compound’s bioactivity (e.g., calcium channel modulation) depends on the boat conformation, which can vary in solution. Use XRD-validated structures to correlate activity with solid-state conformers .
  • Solvent effects : Polar solvents stabilize zwitterionic forms, altering binding affinity. Compare assays in aqueous vs. nonpolar media .

Q. How do substituent variations (e.g., nitro, halogen) on the aryl group affect electronic properties and reactivity?

  • Electron-withdrawing groups (e.g., -NO₂ at the meta position) reduce electron density on the dihydropyridine ring, increasing oxidation susceptibility. Cyclic voltammetry shows oxidation peaks shifting by +0.2 V compared to p-methoxy derivatives .
  • Halogen substitution (e.g., Cl) enhances intermolecular halogen bonding, detectable via XRD as shortened C–X···O contacts (3.1–3.3 Å) .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes fail to detect minor conformers observed in XRD?

  • Dynamic averaging : Rapid interconversion of boat and chair conformers in solution broadens NMR signals, obscuring minor populations. Low-temperature NMR (-40°C) or solid-state NMR can resolve these .
  • Crystallographic bias : XRD captures the most stable conformer in the lattice, while NMR reflects equilibrium populations. Use variable-temperature XRD to probe conformational flexibility .

Methodological Recommendations

  • Synthesis : Optimize Hantzsch reactions under inert gas to prevent oxidation of the 1,4-dihydro core .
  • Characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Computational Modeling : Validate DFT geometries against XRD torsional angles (e.g., C4–C1'–O–C2' dihedral) to ensure accuracy .

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